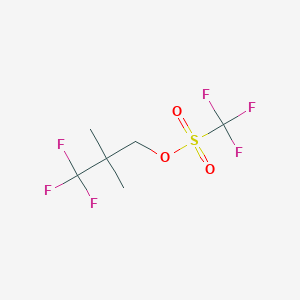

3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(3,3,3-trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O3S/c1-4(2,5(7,8)9)3-15-16(13,14)6(10,11)12/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBFNMQTNNWJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropionic acid with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an alkoxide can yield an ether, while reaction with an amine can produce an amine derivative.

Scientific Research Applications

3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. In biological systems, the compound can modify biomolecules by introducing fluorine atoms, which can alter their structure and function.

Comparison with Similar Compounds

Similar Compounds

- 3,3,3-Trifluoro-2,2-dimethylpropionic acid

- 2,2,3,3-Tetrafluoro-1-propanol

- 2,2-Dichloro-3,3,3-trifluoropropionic acid

- 3,3,3-Trifluoropropionic acid

Uniqueness

3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and the presence of both trifluoromethanesulfonate and trifluoromethyl groups. This combination makes it a valuable reagent in organic synthesis, particularly for introducing fluorine atoms into molecules, which can significantly alter their chemical and physical properties.

Biological Activity

3,3,3-Trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate (CAS Number: 2160713-31-3) is a fluorinated organic compound with unique chemical properties that make it significant in various fields, including medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant studies.

- Molecular Formula : C6H11F6O3S

- Molecular Weight : 238.21 g/mol

- IUPAC Name : (3,3,3-trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate

The biological activity of this compound primarily involves its ability to act as a potent electrophile due to the presence of the trifluoromethanesulfonate group. This group can participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. The introduction of fluorine atoms can significantly alter the structure and function of these biomolecules.

1. Chemical Modification of Biomolecules

This compound is utilized in modifying proteins and nucleic acids to study their structural and functional dynamics. The fluorinated moiety enhances the stability and reactivity of the modified biomolecules.

2. Anticancer Activity

Recent studies have indicated that fluorinated compounds exhibit enhanced biological activities against cancer cell lines. The incorporation of fluorine is known to improve the pharmacokinetic properties and efficacy of anticancer agents.

Study 1: Fluoro-Taxoids

A structure-activity relationship study demonstrated that second-generation fluoro-taxoids modified with trifluoromethyl groups exhibited significantly higher potency against multidrug-resistant cancer cell lines compared to traditional agents like paclitaxel. These fluoro-taxoids showed IC50 values in the low nanomolar range against various human cancer cell lines (e.g., MCF7-S, LCC6-WT) .

| Compound Type | Cell Line | IC50 (nM) |

|---|---|---|

| Fluoro-Taxoid | MCF7-S | <1 |

| Fluoro-Taxoid | LCC6-MDR | 5 |

| Paclitaxel | MCF7-S | 10 |

| Paclitaxel | LCC6-MDR | >100 |

Study 2: Antiproliferative Effects

Another investigation into fluorinated tetrahydropyridinol derivatives revealed that certain compounds exhibited significant antiproliferative effects on hepatocellular carcinoma cells. The mechanism involved cell cycle arrest at the G0/G1 phase and apoptosis induction through caspase activation .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Nucleophilic Substitution : Reacts with biomolecules to form stable adducts.

- Anticancer Potential : Enhanced potency against drug-resistant cancer cell lines.

- Cell Cycle Modulation : Induces cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate?

The synthesis of trifluoromethanesulfonate esters typically involves reacting an alcohol precursor with trifluoromethanesulfonic anhydride or triflic acid derivatives. For example, in analogous syntheses (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl triflate), the alcohol is activated under anhydrous conditions with a base such as triethylamine to deprotonate the hydroxyl group, followed by treatment with triflic anhydride . Key steps include:

- Precursor preparation : The 3,3,3-trifluoro-2,2-dimethylpropanol intermediate may require protection/deprotection strategies to avoid side reactions.

- Reaction optimization : Low temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize hydrolysis of the triflate group.

- Purification : Column chromatography or distillation under reduced pressure is used to isolate the product, with yields often improved by rigorous exclusion of moisture .

Q. What analytical techniques are essential for characterizing this triflate and its intermediates?

Structural confirmation relies on:

- NMR spectroscopy : NMR is critical for identifying trifluoromethyl groups (δ ≈ -70 to -80 ppm for triflates). and NMR resolve the alkyl backbone and confirm substitution patterns .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns of fluorine-containing species .

- IR spectroscopy : Stretching vibrations for the sulfonate group (S=O, ~1350–1450 cm⁻¹) confirm successful esterification .

Q. How is this compound utilized as an intermediate in organic synthesis?

Triflates are versatile electrophiles in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to their superior leaving-group ability. The 3,3,3-trifluoro-2,2-dimethylpropyl group may impart steric hindrance or electronic effects in target molecules, such as fluorinated pharmaceuticals or agrochemicals .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this triflate in nucleophilic substitutions?

The trifluoromethyl group enhances the electrophilicity of the adjacent carbon by inductively withdrawing electron density, accelerating SN2 reactions. However, steric bulk from the 2,2-dimethyl substituent may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF, THF) or elevated temperatures to balance reactivity and steric effects . Comparative studies with non-fluorinated analogs (e.g., methyl or ethyl triflates) can quantify rate enhancements using kinetic isotopic effects or computational modeling.

Q. What challenges arise in resolving 19F^{19}\text{F}19F NMR signals for this compound, and how can they be mitigated?

The proximity of multiple fluorine atoms (trifluoromethyl and triflate groups) can cause complex splitting patterns or signal overlap. Strategies include:

Q. How does this triflate compare to other fluorinated leaving groups (e.g., nonaflates, mesylates) in metal-catalyzed cross-couplings?

Triflates generally outperform mesylates in reactivity due to better leaving-group ability but are less stable than nonaflates under acidic conditions. Catalytic systems (e.g., Pd(0)/ligand combinations) must be optimized to tolerate the steric bulk of the 2,2-dimethylpropyl group. For example, bulky phosphine ligands (e.g., XPhos) may improve coupling efficiency with aryl boronic acids .

Q. What role does this compound play in the synthesis of fluorinated bioactive molecules?

The triflate group enables efficient introduction of the 3,3,3-trifluoro-2,2-dimethylpropyl moiety into drug candidates, enhancing metabolic stability and lipophilicity. For instance, it has been used to synthesize fluorinated analogs of protease inhibitors or kinase-targeting compounds, where the CF₃ group modulates binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.